![molecular formula C36H24Br4N2 B8244355 N4,N4,N4',N4'-Tetrakis(4-bromophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B8244355.png)
N4,N4,N4',N4'-Tetrakis(4-bromophenyl)-[1,1'-biphenyl]-4,4'-diamine
Overview
Description
N4,N4,N4',N4'-Tetrakis(4-bromophenyl)-[1,1'-biphenyl]-4,4'-diamine is a useful research compound. Its molecular formula is C36H24Br4N2 and its molecular weight is 804.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality N4,N4,N4',N4'-Tetrakis(4-bromophenyl)-[1,1'-biphenyl]-4,4'-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N4,N4,N4',N4'-Tetrakis(4-bromophenyl)-[1,1'-biphenyl]-4,4'-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hole Transporting Materials in OLEDs
N4,N4,N4',N4'-Tetrakis(4-bromophenyl)-[1,1'-biphenyl]-4,4'-diamine and related compounds have been studied extensively for their applications as hole transporting materials in organic light-emitting diodes (OLEDs). These compounds exhibit good thermal stability and luminescence properties, making them suitable for such applications. For instance, a study by Gorgun (2017) synthesized and characterized a cyanophenyl-functionalized derivative of this compound, demonstrating its potential in OLEDs (Gorgun, 2017). Additionally, Li et al. (2014) reported on the synthesis and optical property of a similar derivative, highlighting its suitability for blue OLEDs (Li, Liu, Zhao, & Yu, 2014).
Applications in Solar Cells
The compound has also found applications in solar cell technology. Pham et al. (2017) reported on the use of derivatives of this compound as hole transporting materials for perovskite solar cells, showcasing their cost-effectiveness and high performance compared to conventional materials (Pham, Wu, Ono, Manzhos, Feron, Motta, Qi, & Sonar, 2017).
Antibacterial Activity
In the field of biomedical research, compounds derived from N4,N4,N4',N4'-Tetrakis(4-bromophenyl)-[1,1'-biphenyl]-4,4'-diamine have been evaluated for their antibacterial properties. Muddukrishnaiah et al. (2020) synthesized a derivative and evaluated its antimicrobial activity against clinical bacteria, demonstrating its potential in addressing infectious diseases (Muddukrishnaiah, Vijayakumar, Thavamani, Shilpa, Radhakrishnan, & Abbas, 2020).
Electrochemical and Photophysical Properties
Studies have also focused on the electrochemical and photophysical properties of these compounds. For example, research by Li et al. (2013) explored the synthesis and characterization of stable bis(diarylamino)biphenyl derivatives, indicating their potential as hole-transporting materials in OLEDs due to their high thermal stability and reversible oxidation process (Li, Wu, Fu, Wang, Liu, Jiao, Lei, Zhou, & Hao, 2013).
properties
IUPAC Name |
4-[4-(4-bromo-N-(4-bromophenyl)anilino)phenyl]-N,N-bis(4-bromophenyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24Br4N2/c37-27-5-17-33(18-6-27)41(34-19-7-28(38)8-20-34)31-13-1-25(2-14-31)26-3-15-32(16-4-26)42(35-21-9-29(39)10-22-35)36-23-11-30(40)12-24-36/h1-24H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGHMHFRUWWRBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)N(C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24Br4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4,N4,N4',N4'-Tetrakis(4-bromophenyl)-[1,1'-biphenyl]-4,4'-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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